16-Hydroxyhexadec-9-enoic acid

Description

Contextualizing Hydroxy Fatty Acids within Lipid Biochemistry

Hydroxy fatty acids (HFAs) are a class of fatty acids characterized by the presence of at least one hydroxyl group along their hydrocarbon chain. This structural modification imparts distinct chemical and physical properties compared to their non-hydroxylated counterparts, including increased polarity. ontosight.ai HFAs are found in a wide array of organisms, from bacteria and fungi to plants and animals, where they participate in diverse biological functions. ontosight.ainhri.org.tw Their roles range from being structural components of complex lipids and biopolymers to acting as signaling molecules. acs.orgnih.gov

In lipid biochemistry, the position of the hydroxyl group is of critical importance. For instance, alpha-hydroxy fatty acids are integral to brain lipids, while beta-hydroxy fatty acids are intermediates in fatty acid metabolism. nhri.org.tw Omega-hydroxy fatty acids, which possess a hydroxyl group at the terminal carbon opposite the carboxyl group, are of particular interest as they serve as monomers for the synthesis of important biopolymers. nih.govwikipedia.org

Significance of Monounsaturated Hydroxy Fatty Acids in Natural Products Chemistry

Monounsaturated fatty acids, characterized by a single double bond in their acyl chain, are recognized for their beneficial roles in human health and as precursors for various bioactive molecules. researchgate.netheart.org When a hydroxyl group is also present, as in monounsaturated hydroxy fatty acids, the potential for structural diversity and biological activity increases. These compounds are key constituents of various natural products.

A prime example of their significance is their role as building blocks of cutin, a major component of the plant cuticle. wikipedia.orgfrontiersin.org The plant cuticle is a protective layer covering the aerial parts of plants, providing a barrier against environmental stresses. wikipedia.orgencyclopedie-environnement.org Cutin is a complex polyester (B1180765) composed primarily of C16 and C18 hydroxy and epoxy fatty acids. nih.govnih.gov The presence of both a double bond and a hydroxyl group in molecules like 16-hydroxyhexadec-9-enoic acid allows for the formation of a cross-linked polymer matrix, contributing to the structural integrity and function of the cuticle. frontiersin.orggsartor.org

Overview of this compound as a Key Research Target

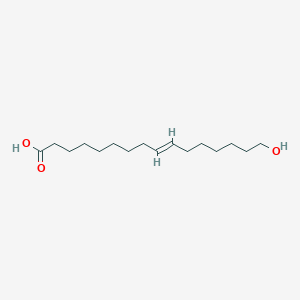

This compound, also known as 16-hydroxypalmitoleic acid, is an omega-hydroxy monounsaturated fatty acid. nih.govzfin.org Its structure consists of a 16-carbon chain with a hydroxyl group at one end (the omega carbon) and a cis double bond at the ninth carbon. nih.gov This specific arrangement makes it a primary monomer in the biosynthesis of cutin in many plant species. wikipedia.orgoup.com

The study of this compound is central to understanding the biosynthesis and assembly of the plant cuticle, a field of active research. pnas.orgnumberanalytics.com Unraveling the enzymatic pathways that lead to its formation and subsequent polymerization into cutin is crucial for comprehending how plants protect themselves. gsartor.orgnumberanalytics.com Furthermore, research into this molecule and its derivatives holds potential for applications in biotechnology and materials science, given their role in forming natural polyesters.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (9Z)-16-hydroxyhexadec-9-enoic acid |

| Molecular Formula | C₁₆H₃₀O₃ |

| Molecular Weight | 270.41 g/mol |

| Synonyms | 16-hydroxypalmitoleic acid, (Z)-16-hydroxyhexadec-9-enoic acid |

| InChIKey | RPQJFAIEPUKQHK-IWQZZHSRSA-N |

| ChEBI ID | CHEBI:145299 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16-hydroxyhexadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3,17H,2,4-15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJFAIEPUKQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCCCCCO)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306589 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-80-7 | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxy-9-hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Abundance and Biological Localization of 16 Hydroxyhexadec 9 Enoic Acid

Occurrence in Plant Cuticular Lipids and Suberin Structure

The primary role of 16-hydroxyhexadec-9-enoic acid in the plant kingdom is as a monomeric building block for cutin, the principal structural component of the plant cuticle. google.comgoogle.com The cuticle is an essential protective layer on the aerial surfaces of most land plants, consisting of the insoluble polymer cutin with soluble cuticular waxes embedded within it. nih.govoup.com

Cutin is a complex, amorphous polyester (B1180765) composed mainly of C16 and C18 hydroxy and epoxyhydroxy fatty acids. oup.comoup.com Research has shown that this compound is one of the various C16 monomers that are integrated into this polyester matrix. oup.com Its structure, featuring a hydroxyl group at one end (ω-position) and a carboxylic acid group at the other, allows it to form ester bonds, creating the cross-linked polymer network characteristic of cutin. google.comgoogle.comgoogle.com

Studies on the fruit cuticular lipid composition of tomato (Solanum lycopersicum) have identified 16-ω-hydroxy hexadec-9-enoic acid as a minor but consistently present cutin monomer. oup.comoup.com Similarly, analysis of the leaf cutin of the desert plant Rhazya stricta revealed the presence of this compound, although as a minor component compared to other fatty acids like 9/10,16-dihydroxyhexadecanoic acid. nih.gov The relative proportion of this and other monomers can vary significantly between plant species, different organs of the same plant, and even the plant's stage of maturity. google.comgoogle.com

Table 1: Presence of this compound in Plant Cutin

| Plant Species | Organ | Relative Amount / Coverage | Reference |

|---|---|---|---|

| Rhazya stricta | Leaf | 0.61 ± 0.27 µg cm⁻² | nih.gov |

| Solanum lycopersicum (Tomato) | Fruit | 0.2 ± 0.01 (relative abundance) | oup.comoup.com |

The plant cuticle, with its cutin framework, serves as a critical barrier between the plant and its environment, protecting against both abiotic stresses (like water loss) and biotic threats. google.comgoogle.com The specific composition of the cutin polymer, including the presence of monomers like this compound, influences the physical properties of the cuticle, such as its thickness and density. google.com These properties are crucial for functions like controlling transpiration. For instance, the cuticular composition of the desert plant Rhazya stricta is adapted to effectively control water loss at high temperatures. nih.gov

Identification in Other Biological Matrices

Beyond the plant kingdom, this compound has been identified in other natural materials, notably in insect-derived resins and as a reference compound in microbial studies.

Shellac is a natural resin secreted by the female lac bug, Kerria lacca, found on trees in Southeast Asia and India. nih.govunipi.it This complex material is a mixture of polyesters derived from various hydroxyaliphatic and sesquiterpenoid acids. nih.govunipi.it Chemical analysis of shellac has revealed that this compound is a minor aliphatic constituent. nih.govunipi.it One study quantified its presence as approximately 1.5% of the total monomeric acids obtained after hydrolysis of the lac resin. rsc.org It exists within the resin as part of complex polyester structures, esterified with other hydroxy acids like jalaric acid and butolic acid. researchgate.netresearchgate.net

Table 2: Aliphatic Acid Composition of Shellac Resin (Example Study)

| Aliphatic Acid Constituent | Approximate Percentage of Lac Resin | Reference |

|---|---|---|

| threo-9,10-Dihydroxytetradecanoic acid | 3% | rsc.org |

| This compound | 1.5% | rsc.org |

| threo-9,10-Dihydroxyhexadecanoic acid | 1% | rsc.org |

| 16-Hydroxyhexadecanoic acid | 0.5% | rsc.org |

| C14, C16, C18 mono-olefinic acids | 0.5% | rsc.org |

| 6-Oxotetradecanoic acid | 0.25% | rsc.org |

In the study of microbial systems, particularly diatoms, related hydroxy fatty acids are used as analytical tools. Specifically, the saturated analogue, 16-hydroxy-hexadecanoic acid, has been employed as an internal standard for the quantification of oxylipins—oxygenated fatty acid derivatives—in studies of benthic diatoms. nih.govresearchgate.netunina.it These studies use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the complex profiles of these signaling molecules, and the internal standard is crucial for accurate measurement of their abundance. nih.govresearchgate.net While this compound itself is not reported as being endogenously produced by these diatoms or used as the standard, the application of its saturated counterpart highlights the utility of such molecules in analytical chemistry for microbial research. nih.govresearchgate.netunina.it

Biosynthetic Pathways and Enzymatic Mechanisms Governing 16 Hydroxyhexadec 9 Enoic Acid Formation

Fatty Acid Hydroxylase Systems in Microorganisms

In microorganisms, particularly yeasts, the formation of hydroxy fatty acids is often the initial, rate-limiting step in the synthesis of complex glycolipids. researchgate.netrroij.com The yeast Starmerella bombicola (formerly Candida bombicola) is a well-studied producer of these compounds and serves as a model system for understanding the enzymatic machinery involved. rroij.comnih.gov

The hydroxylation of fatty acids in S. bombicola is catalyzed by members of the cytochrome P450 (CYP) monooxygenase family, specifically the CYP52 clan. nih.govoup.com These heme-containing enzymes utilize molecular oxygen and electrons from a reductase partner, typically an NADPH-cytochrome P450 reductase, to perform oxidation reactions. nih.gov Research has identified three key CYP52 enzymes in S. bombicola: CYP52M1, CYP52N1, and CYP52E3. rroij.comnih.gov

Studies have demonstrated that these enzymes have distinct but sometimes overlapping roles. nih.govoup.com Expression analysis reveals that CYP52M1 is significantly upregulated during the production of sophorolipids, indicating its primary role in their biosynthesis. rroij.comoup.com In contrast, CYP52E3 and CYP52N1 show pronounced upregulation when the yeast is grown on alkanes, suggesting their main function is related to alkane metabolism rather than sophorolipid (B1247395) synthesis. nih.govoup.com Disabling the CYP52M1 gene has been shown to completely halt sophorolipid production, confirming its critical function in this pathway. nih.gov

A key feature of the CYP52 enzymes in S. bombicola is their regioselectivity, which determines the position of the hydroxyl group on the fatty acid chain. The hydroxylation can occur at the terminal carbon (ω-hydroxylation) or the sub-terminal carbon (ω-1 hydroxylation). nih.govnih.gov This selectivity is crucial as it dictates the structure of the final sophorolipid molecule. oup.com

CYP52M1 is unique among the characterized S. bombicola enzymes in its ability to efficiently catalyze hydroxylation at both the ω and ω-1 positions. nih.govnih.gov

CYP52N1 exclusively performs ω-hydroxylation of fatty acids. nih.govresearchgate.net

CYP52E3 exhibits only minor ω-hydroxylation activity on a limited range of fatty acids. nih.govnih.gov

The resulting ω- or (ω-1)-hydroxy fatty acid is the direct precursor for the subsequent glycosylation steps in sophorolipid synthesis. oup.com

The CYP52 enzymes in S. bombicola display specificity for fatty acids of particular chain lengths and degrees of saturation. This substrate preference directly influences the composition of the hydroxy fatty acids produced. nih.govresearchgate.net The formation of 16-hydroxyhexadec-9-enoic acid is a result of the ω-hydroxylation of palmitoleic acid (a C16 unsaturated fatty acid). nih.govebi.ac.uk

CYP52M1 preferentially oxidizes C16 to C20 fatty acids. nih.govnih.gov It is highly efficient in converting oleic acid (C18:1) and also acts on palmitic acid (C16:0), palmitoleic acid (C16:1), stearic acid (C18:0), and linoleic acid (C18:2). nih.govebi.ac.ukuniprot.org It shows no detectable activity towards fatty acids with chain lengths of C10 to C12. nih.govresearchgate.net

CYP52N1 can oxidize a range of C14 to C20 saturated and unsaturated fatty acids, with a preference for palmitic acid, oleic acid, and linoleic acid. nih.govresearchgate.net

CYP52E3 demonstrates minor activity towards myristic acid (C14:0), palmitic acid (C16:0), palmitoleic acid (C16:1), and oleic acid (C18:1). nih.govresearchgate.net

| Enzyme | Primary Function | Regioselectivity | Preferred Substrates (Fatty Acids) |

|---|---|---|---|

| CYP52M1 | Sophorolipid Biosynthesis | ω and ω-1 | C16-C20 (e.g., Oleic acid, Palmitoleic acid, Palmitic acid) nih.govnih.govuniprot.org |

| CYP52N1 | Alkane Metabolism | ω only | C14-C20 (e.g., Palmitic acid, Oleic acid, Linoleic acid) nih.govresearchgate.net |

| CYP52E3 | Alkane Metabolism | ω only (minor activity) | Myristic, Palmitic, Palmitoleic, Oleic acids nih.govnih.govresearchgate.net |

The hydroxylation of fatty acids is the foundational step in the biosynthesis of sophorolipids, a class of microbial glycolipid biosurfactants. nih.govoup.com The pathway begins with the CYP52M1-catalyzed conversion of a fatty acid, such as palmitoleic acid, into its hydroxylated form, this compound. nih.govuniprot.org

Following this hydroxylation, the pathway proceeds with two sequential glycosylation steps catalyzed by specific glucosyltransferases (e.g., UGTA1). nih.govnih.gov These enzymes transfer glucose moieties from a UDP-glucose donor to the hydroxylated fatty acid, forming a sophorose (a disaccharide) head group attached to the lipid tail. researchgate.net The resulting molecule is a sophorolipid. oup.com The efficiency of this entire process is heavily reliant on the initial hydroxylation step, with studies showing that the transformation of fatty acids into these glycolipids is much higher when mediated by CYP52M1 compared to the other CYP52 enzymes. nih.govnih.gov

Plant Fatty Acid Hydroxylase Systems and Analogous Pathways

While the biosynthesis of this compound is primarily characterized in microorganisms, higher plants also possess sophisticated fatty acid hydroxylase systems. These systems produce a variety of hydroxy fatty acids that are essential components of plant structural polymers like cutin and suberin, which form protective barriers on aerial and subterranean plant surfaces, respectively. scispace.comnih.gov

Examining well-characterized plant pathways provides valuable analogues to the microbial systems. nih.govnih.gov

Ricinoleic Acid: The biosynthesis of ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid) in castor bean (Ricinus communis) is a classic example. This process is catalyzed by the enzyme fatty acid hydroxylase 12 (FAH12), a divergent desaturase. nih.govnih.gov FAH12 introduces a hydroxyl group at the 12th carbon of oleic acid that is esterified to the sn-2 position of phosphatidylcholine within the endoplasmic reticulum. nih.govnih.gov This mechanism, where the substrate is part of a larger lipid molecule rather than a free fatty acid, highlights a key difference from some microbial pathways. However, the fundamental principle of using a specialized hydroxylase to modify a common fatty acid is a shared strategy. nih.gov

Hydroxypalmitoleic Acid and other ω-Hydroxy Fatty Acids: Plants widely produce ω-hydroxy fatty acids as precursors for cutin. For instance, rice contains an enzyme, CYP704B2, that catalyzes the ω-hydroxylation of C16 and C18 fatty acids, including palmitic acid and oleic acid. nih.gov This enzyme is crucial for the biosynthesis of anther cutin and pollen exine. nih.gov Similarly, cell-free extracts from the epidermis of Vicia faba (broad bean) leaves can convert 16-hydroxypalmitic acid into its corresponding dicarboxylic acid, demonstrating the presence of the necessary enzymatic machinery for ω-oxidation pathways that are fundamental to cutin biosynthesis. scispace.com While a specific plant pathway for (9Z)-16-hydroxyhexadec-9-enoic acid is not as well-defined as that for ricinoleic acid, the existence of enzymes that hydroxylate C16 fatty acids at the ω-position (like CYP704B2) and others that produce hydroxypalmitoleic acid isomers (e.g., 12-hydroxyhexadec-cis-9-enoic acid) confirms that plants possess analogous biochemical capabilities. nih.govjustia.com These pathways underscore a convergent evolutionary theme where both microorganisms and plants utilize fatty acid hydroxylation to produce specialized, functionalized lipids.

Genetic and Enzymatic Determinants Influencing Hydroxy Fatty Acid Production in Plant Species

The production of hydroxy fatty acids (HFAs) in plants is a specialized metabolic process governed by a specific set of genes and enzymes. While the direct genetic determinants for this compound are primarily associated with cutin biosynthesis, the broader understanding of HFA production provides essential context. The primary enzymes responsible belong to the cytochrome P450 superfamily and desaturase-like enzyme families. aocs.orggoogle.com

Plant fatty acid biosynthesis begins in the plastid, but the formation of HFAs occurs in the endoplasmic reticulum (ER) after the fatty acid is exported to the cytosol and activated to its acyl-coenzyme A (acyl-CoA) form. nih.gov The key enzymatic step is the introduction of a hydroxyl group onto the fatty acid chain. This reaction is frequently catalyzed by cytochrome P450-dependent fatty acid hydroxylases. google.comnih.gov For this compound, an ω-hydroxy fatty acid, the hydroxylation occurs at the terminal (C16) carbon of palmitoleic acid. This type of ω-hydroxylation is a critical step in the synthesis of cutin, a major component of the plant cuticle. google.comnih.gov In tomato, for instance, 16-ω-hydroxy hexadec-9-enoic acid has been identified as a cutin monomer. nih.gov

While the specific P450 enzyme that produces this compound in most plants is a subject of ongoing research, members of the CYP86A and CYP94 families are well-known for their roles in ω-hydroxylating fatty acids for cutin and suberin formation. For example, CYP94A1 has been shown to perform ω-hydroxylation on lauric acid. google.com Other P450s, like CYP77A4 from Arabidopsis thaliana, have been shown to metabolize C18 fatty acids like oleic and linoleic acid into various hydroxylated and epoxidized products, demonstrating the capability of this enzyme family to modify fatty acids. researchgate.netepa.gov

Table 1: Key Genetic and Enzymatic Determinants in Plant Hydroxy Fatty Acid Metabolism

| Enzyme/Gene Family | Function | Example/Species Context |

|---|---|---|

| Cytochrome P450s | Catalyze the hydroxylation of fatty acids. ω-hydroxylation is key for cutin monomers like this compound. | CYP77A4 in Arabidopsis thaliana metabolizes oleic acid; CYP86 and CYP94 families are involved in cutin/suberin biosynthesis. google.comresearchgate.net |

| Fatty Acid Hydroxylase (FAH) | Introduces hydroxyl groups at specific positions on the fatty acid chain. | FAH12 from Ricinus communis produces ricinoleic acid. nih.gov |

| Desaturase-like Enzymes | Bifunctional enzymes that can have both desaturase and hydroxylase activity. | Diverged Fad2 genes can create new functional groups like hydroxyls. aocs.org |

| Diacylglycerol Acyltransferase (DGAT) | Transfers an acyl group from acyl-CoA to diacylglycerol, the final step in TAG synthesis. | RcDGAT2 from Ricinus communis significantly increases HFA levels in transgenic Arabidopsis. nih.gov |

| Phospholipid:Diacylglycerol Acyltransferase (PDAT) | Transfers an acyl group from a phospholipid to diacylglycerol to form TAGs. | PlPDAT1 in Physaria lindheimeri is implicated in the accumulation of HFA-containing TAGs. nih.gov |

| Glycerol-3-phosphate Acyltransferase (GPAT) | Catalyzes the initial step of TAG assembly, transferring an acyl group to glycerol-3-phosphate. | Considered a target for metabolic engineering to improve HFA accumulation. nih.gov |

| Lysophosphatidic Acid Acyltransferase (LPAT) | Catalyzes the second step in TAG assembly, acylating lysophosphatidic acid. | LPATs are key enzymes in the Kennedy pathway for TAG synthesis. frontiersin.org |

Metabolic Precursors and Downstream Biosynthetic Intermediates of this compound

The biosynthesis of this compound is integrated into the broader lipid metabolism of the plant cell. Its formation and subsequent incorporation into other molecules follow a defined pathway involving specific precursors and intermediates.

Metabolic Precursor:

The direct metabolic precursor for this compound is palmitoleic acid ((9Z)-hexadec-9-enoic acid). ebi.ac.uknih.gov This C16 monounsaturated fatty acid undergoes ω-hydroxylation, where a hydroxyl group is added to the terminal (16th) carbon atom. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase, converting the non-polar fatty acid into a more polar ω-hydroxy fatty acid. google.com Palmitoleic acid itself is synthesized in the plastid and is a common component of plant lipids.

Downstream Biosynthetic Intermediates and Products:

Following its synthesis, this compound serves as a building block, or monomer, for the construction of larger biopolymers.

Cutin: The primary fate of this compound in non-seed tissues is its incorporation into cutin. nih.gov Cutin is an insoluble polyester (B1180765) biopolymer that forms the structural framework of the plant cuticle, the protective waxy layer covering the epidermis of aerial plant parts. The hydroxyl group at one end of the fatty acid and the carboxyl group at the other end allow it to form ester bonds, creating a cross-linked polymer network with other hydroxy and epoxy fatty acids. nih.gov

Triacylglycerols (TAGs): In the context of metabolic engineering, hydroxy fatty acids can be channeled into the synthesis of triacylglycerols, which are the primary form of energy storage in seeds. nih.gov In plants engineered to produce high levels of HFAs, enzymes like DGAT and PDAT incorporate the synthesized hydroxy fatty acids into the glycerol (B35011) backbone to form HFA-containing TAGs. nih.govnih.gov While naturally occurring in low amounts, the accumulation of TAGs containing this compound could be a target for producing valuable biopolymers in the seed oil of crop plants.

Glycosylated Derivatives: While extensively studied in yeast, the glycosylation of hydroxy fatty acids is a potential downstream modification in plants. ebi.ac.uk For example, in the yeast Starmerella bombicola, hydroxy fatty acids generated by CYP52 enzymes are subsequently glycosylated by a glucosyltransferase (UGTA1) to produce sophorolipids. ebi.ac.uk This points to a potential, though less characterized, metabolic fate where this compound could be modified with sugar moieties to form glycolipids.

Table 2: Metabolic Pathway of this compound

| Role in Pathway | Compound Name | Chemical Formula | Description |

|---|---|---|---|

| Precursor | Palmitoleic acid | C16H30O2 | A C16 monounsaturated fatty acid that is the substrate for ω-hydroxylation. |

| Core Compound | This compound | C16H30O3 | Formed by the terminal hydroxylation of palmitoleic acid. nih.gov |

| Downstream Product | Cutin | N/A (Polymer) | A polyester biopolymer in the plant cuticle, for which this compound serves as a monomer. nih.gov |

| Potential Downstream Product | HFA-containing Triacylglycerol (TAG) | N/A (Variable) | Storage lipids found in seeds, which can be engineered to accumulate hydroxy fatty acids. nih.gov |

Chemical Synthesis and Derivatization Strategies for 16 Hydroxyhexadec 9 Enoic Acid

Total Synthesis Approaches and Chiral Control

The creation of 16-hydroxyhexadec-9-enoic acid and its analogs with defined stereochemistry is a key focus of synthetic organic chemistry. These efforts often involve sophisticated techniques to control the three-dimensional arrangement of atoms, particularly at the hydroxyl-bearing carbon.

Asymmetric Synthesis Methodologies for Hydroxy Fatty Acids

The asymmetric synthesis of hydroxy fatty acids (HFAs) is a significant area of research, aiming to produce these compounds as single enantiomers, which are crucial for studying their biological activities. mdpi.com A common strategy involves the creation of chiral building blocks, such as terminal epoxides, which can then be elaborated into the desired HFA. mdpi.com This approach allows for the introduction of a stereocenter at a specific position on the fatty acid chain.

One successful methodology for synthesizing unsaturated HFAs, including an analog of this compound, (S,Z)-7-hydroxyhexadec-9-enoic acid, utilizes an organocatalytic protocol as the key step. mdpi.comresearchgate.net This method employs MacMillan's third-generation imidazolidinone organocatalyst to facilitate the enantioselective formation of a chiral terminal (S)-epoxide. mdpi.comresearchgate.net This epoxide serves as a crucial intermediate, enabling the introduction of the chiral center with high enantiomeric excess (ee's of 90-95%). researchgate.net The subsequent steps involve the ring-opening of this epoxide and further transformations to yield the final HFA. mdpi.comresearchgate.net

Organocatalytic Protocols in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including hydroxy fatty acids. sci-hub.box This approach avoids the use of metal-based catalysts and often provides high levels of stereocontrol. sci-hub.box In the context of synthesizing HFAs, organocatalysts, such as MacMillan's imidazolidinones, are employed to catalyze the enantioselective α-chlorination of aldehydes. nih.gov This is a key step in the formation of chiral terminal epoxides, which are versatile intermediates in HFA synthesis. mdpi.comsci-hub.boxnih.gov

The general procedure for the synthesis of these chiral epoxides involves the use of a specific enantiomer of the organocatalyst to produce the desired stereoisomer of the epoxide. mdpi.comsci-hub.box For instance, (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) is used for the synthesis of S-epoxides, while the (2R,5S)-enantiomer is used for R-epoxides. mdpi.comsci-hub.box The reaction typically involves the addition of the aldehyde to a mixture of the organocatalyst and a chlorinating agent, followed by reduction and subsequent ring closure to form the epoxide. sci-hub.box This organocatalytic approach has been successfully applied to the synthesis of a variety of saturated and unsaturated HFAs. mdpi.com

Semihydrogenation of Alkyne Precursors to cis-16-Hydroxyhexadec-9-enoic Acid

While direct searches for the semihydrogenation of alkyne precursors specifically for cis-16-hydroxyhexadec-9-enoic acid did not yield specific detailed procedures, this method represents a standard and effective strategy for the synthesis of cis-alkenes. In a typical scenario, a suitable alkyne precursor to this compound would be synthesized first. This precursor would possess a carbon-carbon triple bond at the C9 position.

The subsequent semihydrogenation of this alkyne is a critical step to selectively form the cis (or Z) double bond. This is commonly achieved using Lindlar's catalyst, which is a poisoned palladium catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The catalyst's reduced activity prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage. The reaction is typically carried out under an atmosphere of hydrogen gas. This method is a cornerstone in the synthesis of unsaturated fatty acids and other natural products containing cis-alkenes.

Chemical Modifications and Functionalization of this compound

The presence of both a double bond and a hydroxyl group in this compound offers opportunities for a variety of chemical modifications, leading to the creation of new and potentially valuable oleochemicals.

Acid-Catalyzed Addition Reactions to the Double Bond

The double bond in this compound is susceptible to acid-catalyzed addition reactions. One notable example is the reaction with various nitriles in the presence of concentrated sulfuric acid. acs.orgacs.orgacs.org This reaction proceeds through a proposed mechanism where sulfuric acid first adds to the double bond, forming a sulfate (B86663) ester intermediate. acs.org This intermediate then reacts with the nitrile.

This process has been utilized to synthesize a range of novel 9-[substituted amido]-16-ol-hexadecanoic acids. acs.orgacs.orgacs.org The reaction has been successfully carried out with a variety of nitriles, including acetonitrile, propionitrile, and benzonitrile, among others. acs.orgacs.orgresearchgate.net The structure of the resulting amido compounds has been confirmed through various spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. acs.org

Synthesis of Novel 9-[Substituted Amido]-16-ol-hexadecanoic Acids

A series of novel 9-[substituted amido]-16-ol-hexadecanoic acids have been synthesized through the acid-catalyzed reaction of this compound with different nitriles. acs.orgacs.orgacs.org This reaction introduces a substituted amido group at the 9-position of the fatty acid chain.

The synthesis involves the addition of nitriles such as acetonitrile, propionitrile, β-methoxypropionitrile, β-ethoxypropionitrile, β-(2-ethoxy)ethoxypropionitrile, β-butoxypropionitrile, β-amyloxypropionitrile, β-isoamyloxypropionitrile, ethylcyanoacetate, o-carboxyphenylacetonitrile, benzonitrile, and benzyl (B1604629) cyanide to the double bond of 16-hydroxyhexadec-cis-9-enoic acid in the presence of concentrated sulfuric acid, followed by hydrolysis. acs.orgacs.orgresearchgate.net The resulting products are characterized by the presence of a secondary amide group, which has been confirmed by mass spectral fragmentation showing a characteristic molecular ion peak at m/z 144 in all the synthesized compounds. acs.orgacs.org The yields and melting points of these newly synthesized compounds have been reported. acs.org

| Nitrile Reactant | Resulting 9-[Substituted Amido]-16-ol-hexadecanoic Acid |

| Acetonitrile | 9-Acetamido-16-ol-hexadecanoic acid |

| Propionitrile | 9-Propionamido-16-ol-hexadecanoic acid |

| β-Methoxypropionitrile | 9-(β-Methoxypropionamido)-16-ol-hexadecanoic acid |

| Benzonitrile | 9-Benzamido-16-ol-hexadecanoic acid |

| Benzyl cyanide | 9-(Phenylacetamido)-16-ol-hexadecanoic acid |

Table 1: Examples of 9-[Substituted Amido]-16-ol-hexadecanoic Acids Synthesized from this compound

Formation of Functionalized Esters (e.g., ethyl (E)-16-hydroxyhexadec-9-enoate)

The derivatization of this compound into its ester forms is a key strategy for modifying its chemical properties and for its direct synthesis from natural polymers. The formation of functionalized esters, such as ethyl (E)-16-hydroxyhexadec-9-enoate, can be achieved through several synthetic routes, including direct depolymerization of plant cutin and standard esterification or transesterification reactions.

One notable method involves the thermal depolymerization of cutin, a major component of the plant cuticle, in the presence of an alcohol solvent like ethanol (B145695). google.comgoogle.com This process can directly yield unsaturated fatty esters. Specifically, heating cutin-containing plant matter in ethanol at elevated temperatures and pressures results in the formation of ethyl (E)-16-hydroxyhexadec-9-enoate. google.com This method provides a direct route from a biopolymer to a functionalized monomer derivative.

Beyond direct depolymerization, conventional laboratory synthesis methods are also employed. The carboxylic acid group of this compound can be esterified. For instance, methyl esters are prepared through reactions with methanol (B129727) in the presence of an acid catalyst. cmfri.org.in

Transesterification is another versatile strategy, often starting from the corresponding macrocyclic lactone. The transesterification of (9E)-ambrettolide with diethylene glycol at elevated temperatures (80 °C) has been used to synthesize 2-(2-hydroxyethoxy)ethyl (9E)-16-hydroxyhexadec-9-enoate. wgtn.ac.nz This approach highlights the conversion of a lactone, the intramolecular ester of this compound, into various functionalized intermolecular esters by reacting it with different alcohols.

The table below summarizes various synthetic strategies for producing esters of this compound.

| Product | Starting Material(s) | Reagents/Conditions | Reaction Type |

| Ethyl (E)-16-hydroxyhexadec-9-enoate | Cutin, Ethanol | Elevated temperature and pressure | Depolymerization/Esterification |

| Methyl 16-acetoxyhexadec-cis-9-enoate | 16-Hydroxyhexadec-cis-9-enoic acid | 1. MeOH/H+; 2. Ac₂O/Pyridine | Esterification & Acetylation |

| 2-(2-Hydroxyethoxy)ethyl (9E)-16-hydroxyhexadec-9-enoate | (9E)-Ambrettolide, Diethylene glycol | 80 °C, 96 h | Transesterification |

These derivatization strategies yield valuable molecules for various applications and further chemical transformations. For example, the olefinic ester derivative, methyl 16-acetoxyhexadec-cis-9-enoate, has been used as a substrate for reactions with iodonium (B1229267) nitrate (B79036) to prepare iodo-nitrate and iodo-hydroxy derivatives. cmfri.org.in This demonstrates how the formation of an ester is a crucial step for subsequent functionalization of the fatty acid chain.

Biological Significance and Functional Interrogations of 16 Hydroxyhexadec 9 Enoic Acid and Its Derivatives

Role in Biopolymer Assembly and Structure-Function Relationships

16-Hydroxyhexadec-9-enoic acid is a key monomer in the assembly of cutin, a complex biopolymer that forms the outer protective layer of the plant cuticle. lipidmaps.orgebi.ac.uk The specific chemical features of this C16 hydroxy fatty acid, namely the hydroxyl group at the terminal (ω) carbon and the cis double bond at the 9th position, are crucial for the architecture and function of the resulting polymer. nih.govzfin.org

Contribution to Cutin Polymer Architecture

The plant cuticle is a vital barrier that protects terrestrial plants from various environmental stresses, including water loss, UV radiation, and pathogen attack. This protective layer is primarily composed of cutin, a polyester (B1180765) matrix formed from ω-hydroxy fatty acids and their derivatives. frontiersin.org this compound, along with other C16 and C18 fatty acids, serves as a fundamental building block of this polymer. researchgate.net

The specific composition of cutin monomers, including the relative abundance of this compound, can vary between plant species and even different organs of the same plant, leading to variations in cuticle properties. For instance, in the desert plant Rhazya stricta, this compound is a minor component of the total cutin, which is dominated by 9/10,16-dihydroxyhexadecanoic acid. This composition contributes to a cuticle that is highly effective at controlling water loss at high temperatures.

Studies on Depolymerization Products of Plant Cutin

Analysis of the depolymerization products of plant cutin is a primary method for elucidating its monomeric composition. Chemical or enzymatic hydrolysis breaks the ester bonds of the polymer, releasing the constituent fatty acids. Through these studies, (9Z)-16-hydroxyhexadec-9-enoic acid has been identified as a component of the cutin from various plants. nih.govzfin.org

For example, analysis of tomato fruit cutin has shown the presence of C16 monomers, including derivatives of 16-hydroxyhexadecanoic acid. frontiersin.org Similarly, studies on the cutin of Rhazya stricta have identified this compound among the various ω-hydroxy fatty acids that constitute its polymeric structure.

The following table provides a summary of some plant species in which this compound or its derivatives have been identified as cutin monomers.

| Plant Species | Common Name | Cutin Monomer |

| Solanum lycopersicum | Tomato | C16 monomers |

| Rhazya stricta | - | This compound |

| Vicia faba | Fava Bean | 16-oxo-9-hydroxy hexadecanoic acid |

Precursor Activity in the Synthesis of Biologically Relevant Metabolites

Beyond its structural role in plants, this compound serves as a valuable precursor for the synthesis of other biologically active molecules, particularly oleochemicals.

Elucidation of Biological Importance of Synthesized Oleochemicals Derived from this compound

Research has demonstrated that this compound can be chemically modified to produce novel compounds with potential industrial and medicinal applications. One notable example is the synthesis of a series of 9-[substituted amido]-16-ol-hexadecanoic acids. These compounds are synthesized through the acid-catalyzed addition of various nitriles to the double bond of 16-hydroxyhexadec-cis-9-enoic acid.

A study investigating these derivatives revealed significant biological activities. The synthesized amido-acids were evaluated for their antimicrobial and anthelmintic properties. The results indicated that these oleochemicals exhibit promising activity against a range of microorganisms and helminths. This highlights the potential of using this compound as a starting material for the development of new therapeutic agents. acs.org

The following table summarizes the types of nitriles used in the synthesis and the resulting class of compounds.

| Reactant 1 | Reactant 2 (Nitrile) | Product Class |

| 16-Hydroxyhexadec-cis-9-enoic acid | Acetonitrile, Propionitrile, Benzonitrile, etc. | 9-[substituted amido]-16-ol-hexadecanoic acids |

Interplay with Other Lipid Classes and Metabolic Pathways (e.g., Fatty Acid Esters of Hydroxy Fatty Acids in a broader context)

This compound belongs to the broader class of ω-hydroxy fatty acids, which are involved in various metabolic pathways and can interact with other lipid classes. A particularly relevant class of related lipids is the fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govsemanticscholar.org

FAHFAs are a recently discovered class of endogenous lipids with diverse biological functions, including anti-diabetic and anti-inflammatory effects. bohrium.comresearchgate.net They are formed by the esterification of a fatty acid to a hydroxy fatty acid. acs.org While this compound itself is a precursor for cutin, its structural motifs are present in the broader family of FAHFAs.

The biosynthesis of FAHFAs involves the action of various enzymes, including cytochrome P450s, which can hydroxylate fatty acids at different positions, including the ω-position. ebi.ac.uknih.gov These hydroxylated fatty acids can then be esterified with another fatty acid to form FAHFAs. The metabolism of ω-hydroxy fatty acids is an important pathway for managing excess fatty acids in the liver, especially under conditions of metabolic stress like diabetes and high-fat diets. medsciencegroup.commedsciencegroup.com This pathway involves further oxidation to dicarboxylic acids, which can then enter β-oxidation. medsciencegroup.com

The discovery of FAHFAs and their roles in metabolic regulation provides a broader context for understanding the potential biological significance of ω-hydroxy fatty acids like this compound. Although primarily known for its role in plant biopolymers, its structural features are integral to classes of lipids with significant signaling and metabolic functions in animals. nih.govsemanticscholar.org Further research may elucidate more direct roles of this compound or its derivatives in animal metabolism.

Advanced Analytical Methodologies for Characterization and Quantification of 16 Hydroxyhexadec 9 Enoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 16-hydroxyhexadec-9-enoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons.

¹H NMR spectra provide information on the number of different types of protons and their relative positions in the molecule. For (E/Z)-16-hydroxyhexadec-9-enoic acid, characteristic signals include multiplets for the olefinic protons around δ 5.44 - 5.29 ppm and a triplet for the hydroxymethylene protons (HO-CH ₂) at approximately δ 3.53 ppm. google.com The protons adjacent to the carbonyl group and the double bond also show distinct chemical shifts. google.com

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Key signals would identify the carboxylic acid carbon, the two olefinic carbons of the C=C double bond, the carbon bearing the hydroxyl group, and the various methylene (B1212753) carbons along the aliphatic chain. acs.orgmdpi.com While detailed spectra for the pure acid are not always published in mainstream literature, they are essential for confirming the structure of newly synthesized derivatives. acs.org

Table 1: Representative ¹H NMR Data for (E/Z)-16-hydroxyhexadec-9-enoic Acid

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 5.44 - 5.29 | m | -CH=CH- |

| 3.53 | td | -CH₂-OH |

| 2.26 | t | -CH₂-COOH |

| 2.03 - 1.97 | m | -CH₂-C=C- |

| 1.59 - 1.56 | p | -CH₂- |

Data sourced from patent information for a mixture of E/Z isomers. google.com

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. acs.orgacs.org For this compound, the FTIR spectrum would display several key absorption bands confirming its structure:

O-H Stretch (Alcohol): A broad band typically in the region of 3400-3200 cm⁻¹, characteristic of the terminal hydroxyl group.

O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹.

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (e.g., 2930 and 2850 cm⁻¹) corresponding to the sp³ hybridized C-H bonds of the aliphatic chain.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1710 cm⁻¹, indicative of the carbonyl group.

C=C Stretch: A medium to weak band around 1650 cm⁻¹ for the cis-alkene, which can sometimes be difficult to distinguish.

C-O Stretch: An absorption band in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and carboxylic acid.

FTIR is often used in conjunction with other methods to confirm the presence of these functional groups in both the pure compound and its derivatives. acs.org

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing this compound in complex mixtures like natural resins (e.g., shellac) or biological extracts. nih.govresearchgate.net High-performance liquid chromatography (HPLC) first separates the components of the mixture, which are then ionized (commonly via electrospray ionization, ESI) and analyzed by the mass spectrometer. nih.govresearchgate.net

This method allows for the detection and quantification of the acid and its various esterified forms. nih.govresearchgate.net For instance, in the analysis of shellac, HPLC using a C18 column can effectively separate the free acid from its esters with other hydroxy acids like aleuritic acid or terpenoid acids like jalaric acid. nih.govresearchgate.net The high resolution and accuracy of detectors like Quadrupole-Time of Flight (Q-ToF) mass spectrometers enable precise mass determination, confirming the molecular formula C₁₆H₃₀O₃ (exact mass: 270.2195). nih.govnih.gov

Table 2: Example LC-MS Parameters for Shellac Analysis

| Parameter | Setting |

|---|---|

| Chromatography | High-Pressure Liquid Chromatography (HPLC) nih.govresearchgate.net |

| Column | C18 reverse-phase nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI), typically in negative mode nih.govresearchgate.net |

| Mass Analyzer | Quadrupole-Time of Flight (Q-ToF) nih.govresearchgate.net |

| Detected Ion [M-H]⁻ | m/z 269.2120 nih.gov |

| Retention Time | ~8.08 minutes (variable based on specific method) nih.gov |

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is a molecular fingerprint that helps to confirm the identity and structure of the compound.

For derivatives of this compound, specific fragmentation pathways are observed. For example, in the analysis of 9-[substituted amido]-16-ol-hexadecanoic acids, which are derivatives formed by adding nitriles to the double bond of this compound, a characteristic McLafferty rearrangement of the secondary amide group results in a prominent fragment ion at m/z 144. acs.org This specific fragmentation confirms the position of the substitution at carbon-9. acs.org

In the direct analysis of esters of this compound, MS/MS spectra reveal fragments corresponding to the loss of water and characteristic cleavages along the fatty acid chain. nih.gov For example, the MS/MS spectrum of the deprotonated molecule ([M-H]⁻) of this compound shows significant fragment ions at m/z 251 ([M-H-H₂O]⁻) and 223. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex sample matrices before its characterization and quantification.

The most common technique is High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase setup with a C18 column. nih.govresearchgate.net This method separates compounds based on their polarity. Since fatty acids often lack a strong chromophore for UV detection, derivatization with a fluorescent tag may be employed to enhance sensitivity, or they can be detected directly by mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD). unco.edu

Gas Chromatography (GC) , typically coupled with mass spectrometry (GC-MS), is another powerful technique for fatty acid analysis. researchgate.net However, due to the low volatility and thermal instability of free fatty acids, they must first be derivatized. unco.edu This usually involves converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME), to allow for analysis at the elevated temperatures used in GC without decomposition. unco.edu GC-MS has been successfully used to identify the monomer composition of natural resins like lac, which contains this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of the monomeric constituents of complex biopolyesters like cutin and shellac. Due to the polymeric nature of these substances, direct analysis is not feasible. Therefore, a crucial prerequisite for analyzing compounds such as this compound is the hydrolytic cleavage of the ester bonds that form the polymer backbone. This process, known as depolymerization, releases the individual fatty acid monomers.

The analytical workflow involves two primary stages: sample preparation (hydrolysis and derivatization) and instrumental analysis.

Hydrolysis

The initial step involves breaking down the cross-linked polyester (B1180765) structure into its soluble monomers. This is typically achieved through transesterification or saponification. Common methods include alkaline hydrolysis using reagents like sodium hydroxide (B78521) in a methanol (B129727)/water mixture at elevated temperatures (e.g., 95 °C for 4 hours) or sodium methoxide-catalyzed methanolysis. nih.govntua.gr Following hydrolysis, the solution is acidified to protonate the carboxyl groups of the fatty acids, which are then extracted into an organic solvent like dichloromethane. nih.gov

Derivatization

The released hydroxy fatty acids, including this compound, are polar and have low volatility, making them unsuitable for direct GC analysis. To overcome this, a derivatization step is essential to convert the polar functional groups (hydroxyl and carboxyl) into more volatile and thermally stable analogues. The most common method is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine, are used to convert hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nih.govmdpi.com This process significantly improves chromatographic resolution and produces characteristic fragmentation patterns in the mass spectrometer, which are vital for structural elucidation. marinelipids.ca

GC-MS Instrumental Analysis and Findings

The derivatized monomer mixture is then injected into the GC-MS system. The gas chromatograph separates the individual components based on their boiling points and interactions with the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

Research has established GC-MS as a reliable method for characterizing the monomer composition of various plant cutins and other natural resins. nih.govoup.com While 10,16-dihydroxyhexadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid are often the most abundant monomers in plant cutin, the same analytical procedures are used to identify and quantify less common components. mdpi.comresearchgate.netresearchgate.net For instance, this compound has been identified as a minor hydroxyaliphatic acid in lac resin using GC-MS. researchgate.netnih.gov

The identification of each TMS-derivatized monomer is confirmed by its retention time and by comparing its mass spectrum with spectral libraries (e.g., Wiley, NIST) and published data. mdpi.com The fragmentation patterns are particularly informative; for example, α-cleavage at the carbon atoms adjacent to the TMS-ether groups yields characteristic ions that help pinpoint the original position of the hydroxyl groups. marinelipids.caresearchgate.net Quantification is performed by integrating the area of the corresponding peak in the total ion chromatogram and comparing it to an internal standard. nih.govmdpi.com

The operational parameters for GC-MS analysis can vary slightly depending on the specific monomers of interest and the laboratory, but typical conditions are summarized in the table below.

| Parameter | Value / Description | Source |

|---|---|---|

| GC Column | Agilent DB-1ms (15 m × 250 µm × 0.25 µm) or similar non-polar column (e.g., HP-5MS, ZB-Semivolatiles) | nih.govntua.grnih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | nih.gov |

| Injector Temperature | 280-300 °C | ntua.grnih.gov |

| Oven Temperature Program | Initial: 70-125 °C, Ramp: 2-10 °C/min, Final: 300-340 °C, Hold: 5-15 min | nih.govntua.grnih.gov |

| MS Transfer Line Temp. | 280-300 °C | ntua.grnih.gov |

| Ion Source Temperature | 280-330 °C | ntua.grnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | marinelipids.cahmdb.ca |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) in Pyridine | nih.govmdpi.com |

The following table provides an example of mass spectral data used to identify a related C16 hydroxy acid after derivatization, illustrating the analytical principle.

| Compound | Derivative | Key Diagnostic Ions (m/z) | Significance |

|---|---|---|---|

| 16-Hydroxyhexadecanoic acid | di-TMS | [M]+, [M-15], [M-90] | Molecular ion, loss of CH3, loss of TMSOH |

| 10,16-Dihydroxyhexadecanoic acid | tri-TMS | Fragment ions from cleavage between C9-C10 and C10-C11 | Indicates position of mid-chain hydroxyl group |

Biotechnological Production and Sustainable Applications of 16 Hydroxyhexadec 9 Enoic Acid

Microbial Engineering for Enhanced Production Pathways

The biotechnological production of 16-hydroxyhexadec-9-enoic acid, a valuable monomer for the polymer industry, is being actively explored through the metabolic engineering of various microbial hosts. These efforts focus on harnessing and optimizing natural biosynthetic pathways to achieve efficient and sustainable synthesis from renewable feedstocks.

Diversion of Fatty Acid Biosynthesis in Engineered Microbial Hosts

A key strategy for producing this compound in microorganisms involves redirecting the flux of fatty acid metabolism towards the synthesis and accumulation of specific hydroxy fatty acids. In their native state, microbes like Escherichia coli and the oleaginous yeast Yarrowia lipolytica efficiently synthesize fatty acids for cell membrane construction and energy storage, with minimal accumulation of free fatty acids or their hydroxylated derivatives. To counter this, metabolic engineering techniques are employed to modify these natural pathways.

One common approach is the disruption of the β-oxidation pathway, which is responsible for the degradation of fatty acids. By deleting key genes in this pathway, such as fadD (acyl-CoA synthetase) and fadE (acyl-CoA dehydrogenase), engineers can prevent the breakdown of fatty acid intermediates, thereby increasing their intracellular availability for subsequent hydroxylation. This strategy has been shown to significantly enhance the production of ω-hydroxy fatty acids in recombinant E. coli.

Furthermore, enhancing the transport of fatty acids across the cell membrane is another critical aspect. The overexpression of fatty acid transporter proteins, such as FadL in E. coli, can improve the uptake of exogenous fatty acids or the secretion of the final product, depending on the process design. In de novo production systems, where the microbe synthesizes the fatty acid from a simple carbon source like glucose, the focus is on channeling the carbon flux towards fatty acid synthesis. This can be achieved by overexpressing key enzymes in the fatty acid synthesis pathway and blocking competing metabolic routes that divert carbon away from it. For instance, in Yarrowia lipolytica, metabolic engineering has been used to increase the production of free fatty acids from glucose, which can then serve as precursors for hydroxylation.

Optimization of Enzyme Systems for ω-Functionalized Fatty Acid Synthesis

The terminal hydroxylation of the fatty acid chain is a crucial step in the synthesis of ω-hydroxy fatty acids and is typically catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are a large and diverse group of heme-containing proteins that can introduce an oxygen atom into a wide range of substrates with high regio- and stereoselectivity. However, the efficiency and specificity of wild-type CYPs are often not optimal for industrial applications.

Protein engineering, including rational design and directed evolution, is therefore employed to improve the properties of these enzymes. For example, researchers have focused on self-sufficient CYPs, where the reductase domain is naturally fused to the monooxygenase domain, simplifying the electron transfer process and making them more suitable for whole-cell biocatalysis. One such example is the engineering of P450BM3 from Bacillus megaterium and other CYPs to enhance their activity and selectivity towards the ω-position of various fatty acids. Through site-directed mutagenesis of residues in the active site, the substrate-binding pocket can be reshaped to favor the binding of the fatty acid in an orientation that promotes hydroxylation at the terminal methyl group.

The choice of the specific CYP enzyme is also critical, as different CYPs exhibit varying substrate specificities. For the production of this compound, a CYP enzyme capable of efficiently hydroxylating palmitoleic acid (a C16:1 fatty acid) at the ω-position would be required. While much of the research has focused on saturated fatty acids, the principles of engineering CYPs for altered substrate specificity and regioselectivity are directly applicable. mdpi.com The table below summarizes examples of engineered microbial systems for the production of ω-hydroxy fatty acids, highlighting the strategies that could be adapted for this compound production.

| Engineered Host | Target Product(s) | Key Engineering Strategies | Reference |

| Escherichia coli | ω-Hydroxydecanoic acid | Deletion of β-oxidation genes (fadE, fadD); Co-expression of fatty acid transporter (FadL) | General strategy applicable |

| Yarrowia lipolytica | ω-Hydroxy palmitic acid | EMS-induced random mutagenesis; FACS screening; Expression of CYP under a fatty acid-inducible promoter | frontiersin.org |

| Saccharomyces cerevisiae | 8-Hydroxyoctanoic acid | Expression of a mutated fatty acid synthase for octanoic acid production; Expression of a CYP and its reductase | google.com |

| Escherichia coli | α,ω-Dodecanediol | Site-directed mutagenesis of CYP153A33 to enhance ω-hydroxylation over overoxidation | frontiersin.org |

Enzymatic Biotransformations for Industrial Relevance

Enzymatic methods offer a green and highly specific alternative to conventional chemical processes for the synthesis of polymers and the recovery of valuable monomers from natural sources. For this compound, enzymatic biotransformations are key to its utilization in industrial applications.

Lipase-Catalyzed Polyester (B1180765) Synthesis utilizing Hydroxy Fatty Acids

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of ester bonds in triacylglycerols. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification and transesterification. This catalytic promiscuity makes them excellent biocatalysts for the synthesis of polyesters. The use of lipases for polymerization offers several advantages over traditional chemical methods, including mild reaction conditions (lower temperatures and pressures), high selectivity which can lead to polymers with well-defined structures, and the avoidance of toxic metal catalysts.

The polymerization of hydroxy fatty acids like this compound can proceed via polycondensation, where the hydroxyl group of one monomer reacts with the carboxyl group of another to form an ester linkage, with the concomitant release of water. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their high stability and activity in organic solvents. The presence of the double bond in this compound is of particular interest, as it can be preserved during the enzymatic polymerization, yielding an unsaturated polyester. This unsaturation provides a reactive site for subsequent cross-linking or further chemical modification, allowing for the creation of thermosetting resins or materials with tailored properties.

While direct polymerization of this compound using lipases is a promising route, related research has demonstrated the feasibility of this approach. For instance, aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, has been used as a starting material to produce polyester films through non-catalyzed melt-polycondensation, mimicking the structure of plant cutin. researchgate.net Given that 16-hydroxy-9-hexadecenoic acid is an intermediate in the synthesis of perfumery compounds from aleuritic acid, its potential as a monomer for enzymatic polyester synthesis is evident. researchgate.net The table below outlines various hydroxy fatty acids and related monomers that have been successfully polymerized using enzymatic methods, indicating the potential for this compound.

| Monomer(s) | Enzyme | Polymer Type | Key Findings |

| Divinyl sebacate (B1225510) and glycerol (B35011) with unsaturated fatty acids | Candida antarctica lipase B (CALB) | Cross-linkable polyester | Successful synthesis of biodegradable, epoxide-containing polyesters. nih.gov |

| Adipic acid and 1,8-octanediol | Candida antarctica lipase B (CALB) | Linear polyester | Achieved a number-average molecular weight (Mn) of up to 17,800 g/mol . researchgate.net |

| Succinate, itaconate, and 1,4-butanediol | Candida antarctica lipase B (CALB) | Unsaturated aliphatic copolyester | Environmentally friendly approach to synthesizing unsaturated polyesters from bio-based monomers. frontiersin.org |

| Aleuritic acid | None (melt-polycondensation) | Polyester film | Mimics the properties of non-toxic and biodegradable plant cutin. researchgate.net |

Enzymatic Depolymerization Processes of Plant Biopolymers for Monomer Recovery

This compound is a natural constituent of cutin, the polyester that forms the protective outer layer of terrestrial plants. nih.govresearchgate.net This makes cutin-rich agricultural waste, such as tomato peels and fruit pomace, a potential renewable source for this valuable monomer. Enzymatic depolymerization offers a mild and specific method for breaking down the complex structure of cutin and recovering its constituent monomers.

The key enzymes in this process are cutinases (EC 3.1.1.74). These enzymes are serine esterases that can hydrolyze the ester bonds within the cutin polymer. mdpi.com Several microorganisms, particularly plant pathogenic fungi like Fusarium solani pisi, are known to produce extracellular cutinases to facilitate penetration of the plant cuticle. These enzymes have been isolated, characterized, and can be produced recombinantly for industrial applications.

The enzymatic hydrolysis of cutin typically involves incubating the plant material with a solution containing purified cutinase under controlled pH and temperature. The enzyme cleaves the ester linkages, releasing a mixture of hydroxy fatty acids, including this compound, 10,16-dihydroxyhexadecanoic acid, and C18 hydroxy and epoxy fatty acids, depending on the plant source. nih.gov Following the enzymatic treatment, the monomers can be separated and purified using techniques like liquid-liquid extraction and chromatography. This approach not only provides a sustainable route to valuable chemical building blocks but also contributes to the valorization of agricultural waste streams.

Development of Bio-based Materials and Intermediates

The unique bifunctional nature of this compound, possessing both a terminal hydroxyl group and a carboxyl group, along with an internal double bond, makes it a versatile platform chemical for the synthesis of a variety of bio-based materials and chemical intermediates.

As a monomer, its primary application lies in the production of polyesters, as discussed in section 7.2.1. The resulting polymers can be tailored to have a range of properties, from flexible and elastomeric to more rigid materials, depending on the polymerization conditions and whether it is copolymerized with other monomers. The unsaturation in the polymer backbone is a key feature, allowing for the creation of functional materials. For example, these polyesters can be cross-linked through the double bonds to form thermosetting resins, which are widely used in coatings, adhesives, and composites. The biodegradability of these polyesters makes them attractive for applications where environmental impact is a concern, such as in packaging and agricultural films.

Beyond polymerization, this compound can serve as a valuable intermediate in the synthesis of fine chemicals. A notable example is its use as a precursor for the synthesis of macrocyclic musk compounds used in the fragrance industry. Specifically, it can be converted to ambrettolide (16-hydroxy-7-hexadecenoic acid lactone), a highly valued perfume ingredient with a strong musky odor. This transformation typically involves isomerization of the double bond followed by lactonization.

Furthermore, the hydroxyl and carboxyl groups can be independently modified to create a range of derivatives with specific functionalities. For instance, the carboxyl group can be esterified to produce non-ionic surfactants or lubricants, while the hydroxyl group can be oxidized to yield a dicarboxylic acid, another important class of polymer precursor. The double bond can also be functionalized through reactions such as epoxidation or hydrogenation to create saturated or epoxy-functionalized monomers, further expanding the portfolio of chemicals that can be derived from this bio-based building block. The development of coatings from cutin-derived monomers, including this compound, for agricultural applications to protect produce is another area of active research. google.comgoogle.com

Precursor Role in Bio-derived Polymer and Oligomer Synthesis

This compound is a naturally occurring long-chain hydroxy fatty acid. Its structure is inherently bifunctional, featuring a carboxylic acid group at one end and a hydroxyl group at the other. This configuration makes it an ideal monomer for polymerization reactions, particularly polycondensation, to form polyesters.

Research has identified this compound as a constituent monomer of cutin, the complex biopolyester that forms the main structural component of the plant cuticle. nih.govresearchgate.net Specifically, studies on the fruit cuticular lipid composition of tomato (Solanum lycopersicum) have quantified the presence of 16-ω-hydroxy hexadec-9-enoic acid, confirming its role as a building block in this essential natural polymer. nih.govoup.com The plant cuticle serves as a protective barrier, and its polyester network is formed by the esterification of monomers like this compound. nih.gov

Beyond the plant kingdom, this fatty acid also serves as a monomer in other natural resins. For instance, it has been identified as a component of shellac, a resin secreted by the lac bug. acs.orgnih.gov Analysis of shellac resin composition revealed that this compound is one of the chain fatty acid monomers, although its double bond is susceptible to reaction during industrial bleaching processes. acs.org

Furthermore, the biosynthesis of complex oligomers such as sophorolipids in yeasts like Starmerella bombicola involves the hydroxylation of fatty acids. ebi.ac.uk The enzymatic pathways in these organisms can produce ω-hydroxylated fatty acids, which are then glycosylated to form the final sophorolipid (B1247395) structure, highlighting another role of such hydroxy fatty acids as precursors to complex bio-derived oligomers. ebi.ac.uk

Table 1: Occurrence of this compound as a Monomer in Natural Polymers

| Natural Polymer | Source Organism | Monomer Role | Relative Amount (%) |

|---|---|---|---|

| Cutin | Solanum lycopersicum (Tomato) | Structural Component | 0.2 ± 0.01 (μg cm⁻²) nih.govoup.com |

| Shellac | Kerria lacca (Lac insect) | Constituent Monomer | 6.59 ± 0.10 acs.org |

Integration into Novel Agricultural Coating Formulations

The natural function of this compound as a key monomer in plant cuticles makes it a compound of significant interest for developing novel, sustainable agricultural coatings. google.comgoogle.com The plant cuticle is the primary barrier protecting aerial plant organs against environmental stresses, including water loss and pathogen attack. nih.gov Formulations that mimic this natural protective layer are being developed to extend the shelf-life and quality of agricultural products. google.comsci-hub.se

Research has focused on depolymerizing agricultural waste, such as tomato peels, to recover cutin monomers for use in new materials. mdpi.commdpi.com Patents describe methods for isolating cutin-derived monomers, explicitly including unsaturated hydroxy fatty acids like (E)- and (Z)-16-hydroxyhexadec-9-enoic acid, for the express purpose of creating protective coatings for agricultural products. google.comgoogle.comgoogle.com These monomers can be re-polymerized or functionalized to form edible, biodegradable coatings that enhance the preservation of fruits and vegetables. google.comsci-hub.se

Studies utilizing cutin monomers extracted from tomato processing by-products have demonstrated their effectiveness in coating formulations. sci-hub.se When applied to cherry tomatoes, coatings enriched with these cutin monomers were effective in controlling weight loss, maintaining firmness, and reducing the growth of fungi like Botrytis cinerea. sci-hub.se The presence of this compound and its isomers within this mixture of monomers contributes to the formation of a polyester-based protective film, leveraging the same chemical principles that plants use to build their own cuticles. nih.govmdpi.com

Table 2: Quantitative Analysis of Cutin Monomers from Solanum lycopersicum (cv. M82) Fruit

| Cutin Monomer | Chemical Class | Mean Coverage (μg cm⁻²) |

|---|---|---|

| 10/9,16-Dihydroxyhexadecanoic acid | C16 Hydroxy Fatty Acid | 16.5 ± 0.93 |

| 16-ω-Hydroxy hexadec-9-enoic acid | C16 Hydroxy Fatty Acid | 0.2 ± 0.01 nih.govoup.com |

| 16-ω-Hydroxy hexadecanoic acid | C16 Hydroxy Fatty Acid | 0.7 ± 0.07 nih.govoup.com |

| 9,18-Dihydroxy octadec-12-enoic acid | C18 Hydroxy Fatty Acid | 0.03 ± 0.017 |

| This data highlights the availability of the target monomer from a common agricultural source for use in coating formulations. |

Future Research Trajectories and Interdisciplinary Perspectives

Elucidating Unexplored Biological Roles and Metabolic Fates in Diverse Organisms

While 16-hydroxyhexadec-9-enoic acid is a known component of the plant cuticle, its full range of biological activities and metabolic pathways in various organisms remains largely uncharted territory. nih.gov The plant cuticle is a protective layer composed mainly of cutin, an insoluble polymer, and waxes. nih.gov Cutin itself is made up of C16 and C18 fatty acids and their derivatives. nih.gov

Future research will likely focus on:

Plants: Investigating the precise regulatory mechanisms governing its synthesis, transport, and polymerization into cutin is crucial. nih.govfrontiersin.org Exploring its potential role in plant defense signaling, stress responses, and interactions with the microbiome could reveal novel functions. oup.com The study of different plant species, such as the tomato, has been instrumental in understanding the genetic basis of cutin composition. nih.govfrontiersin.org

Microorganisms: The metabolic fate of this compound in soil and plant-associated microbes is an area ripe for investigation. Understanding how microorganisms degrade or modify this fatty acid could have implications for carbon cycling and the development of biocatalysts. Some yeasts, like Starmerella bombicola, are known to produce sophorolipids through the hydroxylation of fatty acids, a process that could be explored for this compound. ebi.ac.uk

Other Organisms: Its presence and potential roles in other organisms, such as insects that feed on plants or in marine ecosystems, are yet to be explored. For instance, studies on the solitary bees Hylaeus relegatus and Hylaeus nubilosus have investigated the chemical composition of their nest materials, which are polyesters derived from fatty acids. wgtn.ac.nz

Advancements in Chemoenzymatic Synthesis and Biocatalysis for Targeted Derivatization

The functional groups of this compound—a terminal hydroxyl group and a cis double bond—offer multiple sites for chemical modification. This opens up possibilities for creating a wide array of novel derivatives with tailored properties.

Key areas for future research include:

Selective Derivatization: Developing highly selective chemical and enzymatic methods to modify either the hydroxyl group or the double bond independently is a key challenge. For example, acid-catalyzed addition of nitriles to the double bond has been shown to produce amido-substituted derivatives. acs.orgunirioja.es

Biocatalysis: Utilizing enzymes like lipases and cytochrome P450 monooxygenases for targeted modifications offers a green and efficient alternative to traditional chemical methods. ebi.ac.uk For instance, cytochrome P450 enzymes from Starmerella bombicola have been shown to hydroxylate various fatty acids. ebi.ac.uk

Polymerization: Exploring novel polymerization strategies using the hydroxyl and carboxyl groups, as well as the double bond, could lead to the creation of new bioplastics and other functional materials.

A study on the acid-catalyzed addition of various nitriles to 16-hydroxyhexadec-cis-9-enoic acid resulted in the synthesis of novel 9-[substituted amido]-16-ol-hexadecanoic acids. acs.org This reaction proceeds through the formation of a sulfate (B86663) ester intermediate, followed by the addition of the nitrile and subsequent amido-imidol tautomerization. acs.org

Harnessing this compound for Sustainable Chemical Production and Circular Bioeconomy

As a renewable, plant-derived chemical, this compound holds significant promise as a building block for a more sustainable chemical industry. Its potential applications align well with the principles of a circular bioeconomy.

Future research will likely explore:

Biopolymer Production: Its bifunctional nature makes it an ideal monomer for the synthesis of polyesters and other polymers with potential applications in packaging, coatings, and adhesives. The hydrolysis of shellac, a natural resin, yields a mixture of hydroxy acids, including this compound, which contributes to its polymeric structure. researchgate.netacs.orgresearchgate.net

Surfactants and Lubricants: Derivatization of the hydroxyl and carboxyl groups can lead to the production of biosurfactants and biolubricants with improved biodegradability and reduced environmental impact.

Platform Chemical: Establishing efficient and scalable methods for its extraction from plant biomass or production through microbial fermentation could position it as a key platform chemical for the synthesis of a wide range of value-added products. Processes for the depolymerization of cutin to obtain hydroxy fatty acids are being developed. google.comgoogle.com

| Potential Application | Research Focus |

| Biopolymers | Development of novel polymerization methods and characterization of resulting material properties. |

| Biosurfactants | Synthesis and evaluation of the surface-active properties of new derivatives. |

| Biolubricants | Modification of the fatty acid chain to enhance lubricating properties. |

Integrative 'Omics Approaches for Comprehensive Metabolic and Functional Understanding

To fully unlock the potential of this compound, a systems-level understanding of its biology is required. Integrative 'omics' approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this. oup.com

Key research directions include:

Metabolic Network Reconstruction: Integrating 'omics' data to build comprehensive metabolic models of its biosynthesis and degradation pathways in various organisms. nih.govnih.gov This will help identify key enzymes and regulatory points.